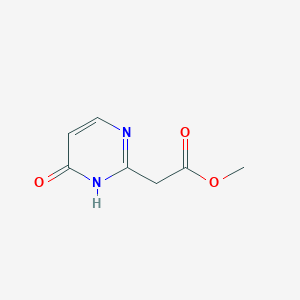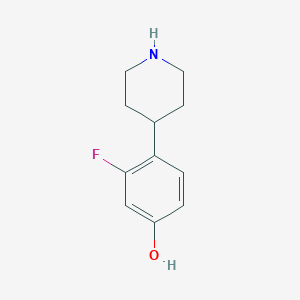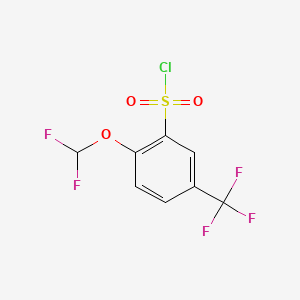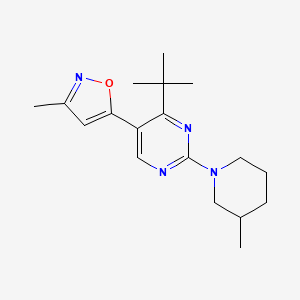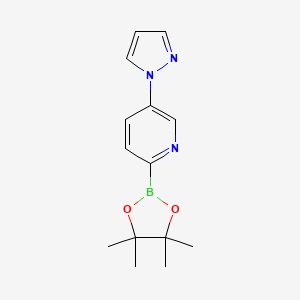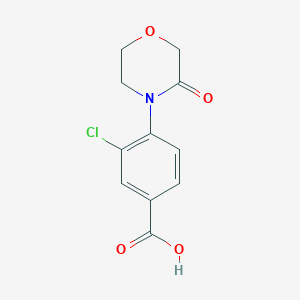![molecular formula C13H21NO4 B13628456 (2R,3S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13628456.png)
(2R,3S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The bicyclo[2.2.1]heptane framework is a common scaffold in many biologically active molecules, making this compound a valuable target for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves the use of palladium-catalyzed reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the palladium-catalyzed reactions used in laboratory settings. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.
化学反応の分析
Types of Reactions
rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic framework.
Substitution: Substitution reactions can introduce different substituents onto the bicyclic scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, as well as various nucleophiles and electrophiles for substitution reactions. The specific conditions will depend on the desired transformation and the functional groups present on the compound.
Major Products Formed
The major products formed from these reactions will vary based on the specific reagents and conditions used. they generally include modified bicyclic structures with different functional groups introduced through oxidation, reduction, or substitution.
科学的研究の応用
rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: It serves as a scaffold for the development of biologically active molecules, including potential drug candidates.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways will depend on the functional groups present on the compound and the context in which it is used. Generally, the bicyclic scaffold can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other bicyclic structures such as:
2,7-Diazabicyclo[2.2.1]heptanes: These compounds share a similar bicyclic framework and are used in similar applications.
Prolinamides: These compounds also feature a bicyclic structure and are used in organic synthesis and medicinal chemistry.
Uniqueness
rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific functional groups and stereochemistry. The presence of the tert-butoxycarbonyl group and the specific stereochemistry of the bicyclic scaffold contribute to its distinct chemical and biological properties.
特性
分子式 |
C13H21NO4 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC名 |
(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7?,8?,9-,10+/m1/s1 |
InChIキー |
BWIMUIWFDXMFLE-BMNUFHGDSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@@H](C2CCC1C2)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC1C2CCC(C2)C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


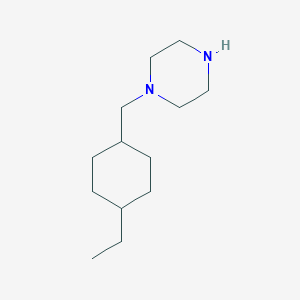
![3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B13628377.png)
![5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13628380.png)
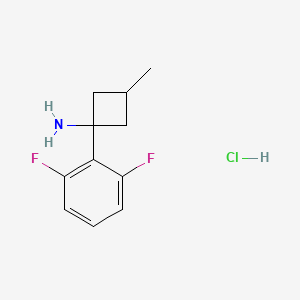

![3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13628388.png)
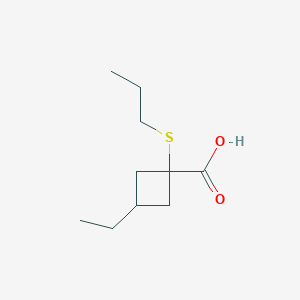
![5-Chloro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13628404.png)
